molecular formula C9H7IN2O2 B13682433 Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate

Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13682433
M. Wt: 302.07 g/mol
InChI Key: PBEUCOWTRVCPMG-UHFFFAOYSA-N
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Description

Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound with significant applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by its imidazo[1,2-a]pyridine core, which is a valuable scaffold in medicinal chemistry due to its biological activity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations, often incorporating recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biological activity is often attributed to its ability to inhibit or modulate the function of these targets, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
  • Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
  • Methyl 3-fluoroimidazo[1,2-a]pyridine-5-carboxylate

Uniqueness

Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,1H3

InChI Key

PBEUCOWTRVCPMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC=C(N21)I

Origin of Product

United States

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